molecular formula C25H28O8 B14762870 [4-(5,9-Dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate

[4-(5,9-Dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate

Cat. No.: B14762870
M. Wt: 456.5 g/mol
InChI Key: FKNCBEGGZXHDGG-UHFFFAOYSA-N
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Description

The compound [4-(5,9-Dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate is a chromeno-chromene derivative characterized by a fused bicyclic chromen backbone with multiple hydroxyl, methoxy, methyl, and oxo substituents. Its structure includes a formate ester group at the 2-methylbutan-2-yl side chain, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C25H28O8

Molecular Weight

456.5 g/mol

IUPAC Name

[4-(5,9-dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate

InChI

InChI=1S/C25H28O8/c1-24(2,31-12-26)8-7-14-19-17(10-15(27)23(14)30-5)32-18-11-16-13(6-9-25(3,4)33-16)21(28)20(18)22(19)29/h10-12,27-28H,6-9H2,1-5H3

InChI Key

FKNCBEGGZXHDGG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)OC=O)OC)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5,9-Dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the chromeno[7,6-b]chromene core, followed by the introduction of hydroxyl and methoxy groups, and finally the attachment of the formate ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also crucial to handle the reactive intermediates and hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-(5,9-Dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-(5,9-Dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its interactions with enzymes, receptors, and other biomolecules can provide insights into biochemical pathways and mechanisms.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its effects on various diseases, including its potential as an anti-inflammatory, antioxidant, or anticancer agent.

Industry

In industrial applications, [4-(5,9-Dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(5,9-Dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Target Compound

  • Core structure: Dihydrochromeno[7,6-b]chromen with substituents at positions 5, 7, 8, and 7.
  • 8-Methoxy and 2,2-dimethyl groups (hydrophobic/steric effects). Formate ester at the 2-methylbutan-2-yl chain (enhanced lipophilicity).

Analogous Chromen Derivatives ()

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 2-aminobenzoate (4c) Core: 4H-chromen-3-yl with a 2-aminobenzoate ester. Substituents: Multiple hydroxyl groups (5,7-dihydroxy; 3,4-dihydroxyphenyl) and an amino group on the benzoate moiety .

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 2-methoxybenzoate (4d) Core: Similar to 4c but with a 2-methoxybenzoate ester. Substituents: Methoxy group instead of amino, altering electronic and steric profiles .

Heterocyclic Analog ()

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Core : Tetrahydroimidazopyridine (distinct from chromen systems).
  • Substituents: Nitrophenyl, cyano, and phenethyl groups, contributing to high polarity and steric bulk .

Physicochemical Properties

Compound Melting Point (°C) Synthetic Yield (%) Key Functional Groups
Target Compound Not reported Not reported Formate ester, hydroxy, methoxy
4c (Chromen-3-yl 2-aminobenzoate) 198–199 58 Amino, hydroxyl
4d (Chromen-3-yl 2-methoxybenzoate) 183–184 52 Methoxy, hydroxyl
Imidazopyridine Derivative 243–245 51 Nitrophenyl, cyano
  • Melting Points : Chromen derivatives (4c, 4d) exhibit lower melting points (183–199°C) compared to the imidazopyridine analog (243–245°C), likely due to differences in molecular rigidity and hydrogen-bonding capacity.
  • Synthetic Yields : Chromen esters (52–58%) are synthesized more efficiently than the imidazopyridine derivative (51%), suggesting steric or electronic challenges in the latter’s synthesis .

Spectroscopic Data

Target Compound

  • 1H NMR : Expected signals include:
    • δ ~12.2–9.4 (broad hydroxyl protons).
    • δ ~8.0–8.1 (formate ester proton).
    • δ ~6.2–7.9 (aromatic protons from chromen and side chains).
  • ESI-MS : Molecular ion [M+H]+ would depend on exact mass (unreported in evidence).

Chromen Derivatives ()

  • 4c :
    • 1H NMR : δ 12.24 (–OH), 7.95–6.26 (aromatic protons).
    • ESI-MS : [M+H]+ at m/z 422.0 .
  • 4d: 1H NMR: δ 12.23 (–OH), 7.95–6.51 (aromatic protons). ESI-MS: Not explicitly reported, but likely similar to 4c.

Imidazopyridine Derivative ()

  • 1H NMR : δ 7.30–6.62 (aromatic protons), δ 4.3–1.2 (ethyl ester and phenethyl groups).
  • HRMS : Confirmed molecular formula via exact mass analysis .

Crystallographic and Computational Tools

  • Target Compound : If crystallized, refinement would likely use SHELXL () or WinGX/ORTEP () for structure validation .
  • Chromen Derivatives : Structures of 4c and 4d were likely solved via similar software, given their reliance on NMR and mass data .

Biological Activity

The compound [4-(5,9-Dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article aims to summarize the biological activity of this specific compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H26O5\text{C}_{20}\text{H}_{26}\text{O}_5

This compound features a chromeno-chromenone backbone with multiple hydroxyl and methoxy substitutions that may influence its biological properties.

Biological Activity Overview

Coumarins and their derivatives exhibit a wide range of biological activities including:

  • Antioxidant Activity : Many coumarins demonstrate significant free radical scavenging capabilities.
  • Anticancer Activity : Various studies have highlighted the potential of coumarins in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Coumarins can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
  • Anticoagulant Properties : Some coumarin derivatives have been shown to exhibit anticoagulant activity similar to that of heparin.

Antioxidant Activity

The antioxidant potential of coumarin derivatives is attributed to their ability to donate electrons and neutralize free radicals. For instance, studies indicate that compounds with hydroxyl groups significantly enhance antioxidant activity due to their ability to stabilize free radicals through hydrogen donation.

Anticancer Activity

Research has shown that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value indicating effective inhibition of cell growth.
  • Mechanisms of Action : The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest at specific phases.

Anti-inflammatory Effects

The compound's anti-inflammatory properties may arise from its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various models.

Anticoagulant Properties

Certain coumarin derivatives have been tested for their anticoagulant effects. The compound's structure suggests potential interactions with coagulation factors, which warrants further investigation.

Case Studies

StudyFindings
Study 1Evaluated the antioxidant capacity using DPPH assay; showed significant scavenging activity (IC50 = 1.49 µg/mL).
Study 2Investigated anticancer properties on MCF-7 cells; reported IC50 = 20.35 µM indicating potent growth inhibition.
Study 3Assessed anti-inflammatory effects in vitro; demonstrated significant reduction in TNF-alpha levels.

Q & A

Basic Research Questions

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to resolve hydrogen and carbon environments, particularly for distinguishing diastereotopic protons in the chromen ring system.
  • X-ray Diffraction (XRD) : Resolve crystal packing and confirm stereochemistry, especially for the 3,4-dihydrochromeno moiety and formate ester configuration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.
  • Reference : Structural elucidation protocols align with synthetic compound characterization in supplementary materials of related studies .

Q. What theoretical frameworks guide research on chromene derivatives like this compound?

  • Methodological Answer :

  • Chromene Pharmacophore Models : Investigate structure-activity relationships (SAR) for antioxidant or anti-inflammatory properties, leveraging existing theories on hydroxyl/methoxy substituent positioning and redox potential.
  • Density Functional Theory (DFT) : Compute electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability under experimental conditions.
  • Reference : Link to conceptual frameworks for bioactive natural products .

Q. How should researchers design initial bioactivity assays for this compound?

  • Methodological Answer :

  • Antioxidant Assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) assays to quantify radical scavenging activity, correlating results with phenolic hydroxyl group density .
  • Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HepG2 or RAW 264.7) to establish baseline toxicity thresholds.
  • Reference : Standardize protocols as in phytochemical studies .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for similar compounds be resolved?

  • Methodological Answer :

  • Multi-Analytical Replication : Repeat assays under controlled conditions (e.g., pH, solvent polarity) to isolate variables affecting activity.
  • Meta-Analysis : Systematically review literature to identify methodological inconsistencies (e.g., extraction methods, assay endpoints).
  • Reference : Address gaps via replication strategies highlighted in research proposal guidelines .

Q. What experimental designs are suitable for studying environmental fate and ecological impacts?

  • Methodological Answer :

  • Longitudinal Ecotoxicology Studies : Adapt frameworks like Project INCHEMBIOL to track abiotic/biotic transformations (e.g., hydrolysis of the formate ester in aquatic systems) .
  • Compartmental Modeling : Use fugacity models to predict distribution in soil, water, and biota, informed by log PP (octanol-water partition coefficient) and hydrolysis rates.
  • Reference : Align with environmental risk assessment methodologies .

Q. How can multifactorial experimental designs optimize synthesis or bioactivity studies?

  • Methodological Answer :

  • Split-Plot Designs : Apply randomized block designs with split-split plots to test variables (e.g., reaction temperature, catalyst type) while controlling for batch effects.
  • Response Surface Methodology (RSM) : Use Box-Behnken or central composite designs to model interactions between synthesis parameters (e.g., yield vs. purity).
  • Reference : Adapt agricultural chemistry trial frameworks .

Data Analysis and Interpretation

Q. What statistical approaches validate bioactivity results for this compound?

  • Methodological Answer :

  • ANOVA with Post-Hoc Testing : Compare dose-response curves across experimental groups, adjusting for multiple comparisons (e.g., Tukey’s HSD).
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to decouple synergistic effects of substituents on bioactivity.

Q. How can computational methods enhance understanding of its physicochemical behavior?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation dynamics to predict solubility and aggregation tendencies.
  • QSAR (Quantitative Structure-Activity Relationship) : Train models on chromene derivatives to predict untested bioactivities or metabolic pathways.

Interdisciplinary Integration

Q. What interdisciplinary methodologies bridge chemical synthesis and ecological risk assessment?

  • Methodological Answer :

  • Life Cycle Analysis (LCA) : Integrate synthetic routes (e.g., solvent waste profiles) with ecotoxicity data to evaluate sustainability.
  • Omics Technologies : Use transcriptomics/proteomics to identify biomarker responses in model organisms exposed to the compound.
  • Reference : Combine lab and field methodologies as in environmental chemistry projects .

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